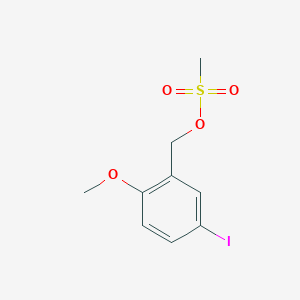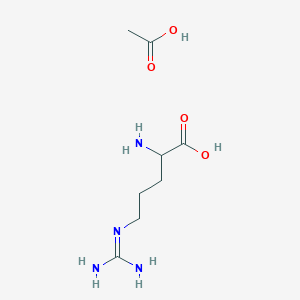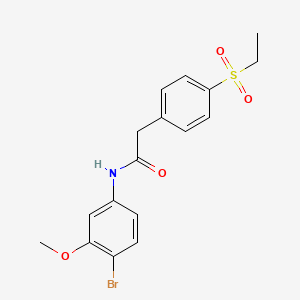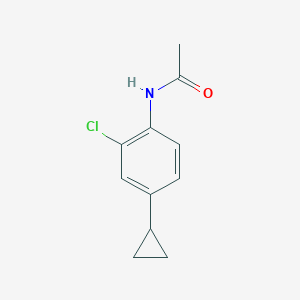
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of secondary amines It features a 4-methoxyphenyl group attached to a propane-1,2-diamine backbone, with a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride. For instance, the reduction of 4-methoxyphenylacetonitrile with lithium aluminum hydride in anhydrous ether can yield the desired diamine .
Another method involves the alkylation of primary amines with alkyl halides. For example, 4-methoxyphenylamine can be reacted with 2-chloro-2-methylpropane in the presence of a base like potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neuroprotective and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound in studies investigating the interaction of amines with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. For example, it can inhibit the activity of enzymes like nitric oxide synthase, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3 |
InChI Key |
LWPOAITWSQODLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)













